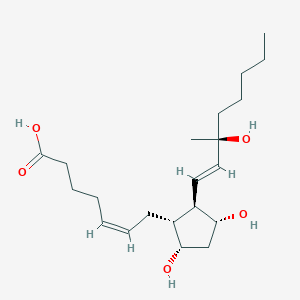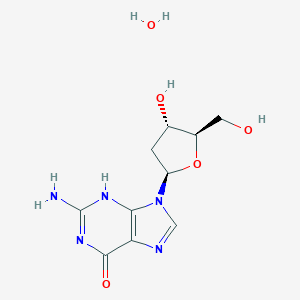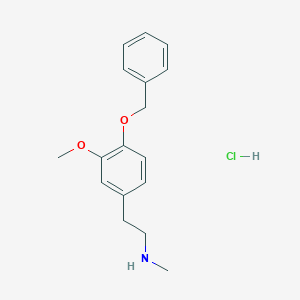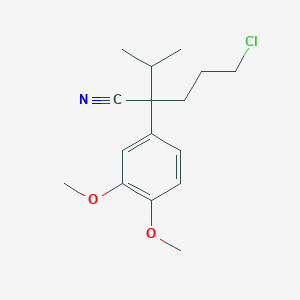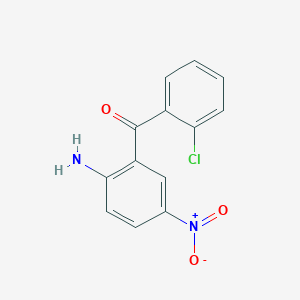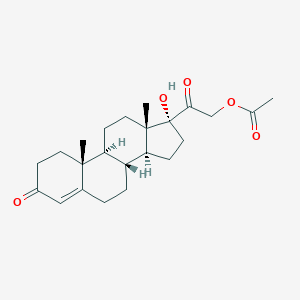
17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate
Description
The synthesis and analysis of steroid compounds, including "17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate," are critical in understanding their molecular structure, chemical reactions, and properties. These studies contribute to the broader field of organic chemistry and medicinal chemistry, providing insights into the potential applications of these compounds.
Synthesis Analysis
Synthetic pathways for similar compounds have been described in the literature. For instance, Kirk and Yeoh (1983) detailed new syntheses of closely related compounds through the hypoiodite reaction, highlighting the versatility of synthetic approaches in steroid chemistry (Kirk & Yeoh, 1983). Nitta et al. (1985) provided an efficient synthesis route for a similar steroid, showcasing the use of ethynylation and epimerization steps to achieve high yields (Nitta et al., 1985).
Scientific Research Applications
Photoelectron Spectroscopy of Unsaturated Steroids
Research has utilized photoelectron spectroscopy to analyze unsaturated steroids, including compounds related to 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate. The study aimed to predict double-bond ionization energies in such compounds, contributing to a better understanding of their electronic properties and potential biochemical roles (Klasinc, McGlynn, Paša-Tolić, & Kovač, 2009).
Steroid Synthesis and Stereochemistry
Investigations into the synthesis and stereochemistry of adrenocortical hormones have provided insights into the structural nuances of steroids, including derivatives of 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione. Such studies are crucial for developing synthetic routes and understanding the biological implications of structural variations in steroids (Smit & Bakker, 2010).
Enzymatic Transformations in Steroid Metabolism
Enzymatic transformations play a vital role in steroid metabolism and synthesis. For example, studies on the conversion of steroids by microorganisms have elucidated pathways for obtaining hydrocortisone from 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate, showcasing the potential of biotechnological applications in producing clinically relevant steroids (Lu et al., 2006).
Molecular Interactions and Inhibition Studies
Research on progesterone derivatives has explored their molecular interactions, including inhibitory effects on enzymes such as 5 alpha-reductase. Such studies contribute to our understanding of how structural modifications of steroids like 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate can influence their biological activities and therapeutic potentials (Bratoeff et al., 2010).
Synthesis and Characterization of Steroid Derivatives
The synthesis and characterization of steroid derivatives, including those related to 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate, have been a focus of research aiming to develop new compounds with potential pharmaceutical applications. Such work involves detailed chemical synthesis pathways and the exploration of physical and chemical properties to identify candidates for drug development (Sethi et al., 2017).
properties
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKILCZTKWIFK-JZTHCNPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate | |
CAS RN |
640-87-9 | |
| Record name | 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Deoxycortisol 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-DEOXYCORTISOL 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYH4TKR3TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



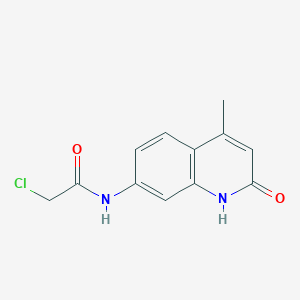


![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
